Cas no 40125-46-0 (1(3H)-Isobenzofuranone, 3-bromo-5,6-dimethoxy-)

1(3H)-Isobenzofuranone, 3-bromo-5,6-dimethoxy- is a brominated dimethoxy-substituted isobenzofuranone derivative with potential applications in organic synthesis and pharmaceutical intermediates. The presence of bromine at the 3-position and methoxy groups at the 5- and 6-positions enhances its reactivity in electrophilic and nucleophilic substitution reactions, making it a versatile building block for complex molecular frameworks. Its structural features also suggest utility in the development of bioactive compounds, particularly in medicinal chemistry research. The compound's defined substitution pattern ensures consistent reactivity, while its moderate stability under standard conditions facilitates handling and storage. Further studies may explore its role in heterocyclic synthesis or as a precursor for functionalized aromatic systems.
1(3H)-Isobenzofuranone, 3-bromo-5,6-dimethoxy- structure
40125-46-0 structure
Product Name:1(3H)-Isobenzofuranone, 3-bromo-5,6-dimethoxy-
CAS No:40125-46-0
MF:C10H9BrO4
MW:273.080062627792
CID:3966999
Update Time:2025-05-25

1(3H)-Isobenzofuranone, 3-bromo-5,6-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • 1(3H)-Isobenzofuranone, 3-bromo-5,6-dimethoxy-
    • 3-broMo-5,6-diMethoxyisobenzofuran-1(3H)-one
    • Inchi: 1S/C10H9BrO4/c1-13-7-3-5-6(4-8(7)14-2)10(12)15-9(5)11/h3-4,9H,1-2H3
    • InChI Key: CRNIEXJWYHGTGR-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=C(OC)C(OC)=C2)C(Br)O1

Experimental Properties

  • Density: 1.621±0.06 g/cm3(Predicted)
  • Boiling Point: 395.3±42.0 °C(Predicted)

1(3H)-Isobenzofuranone, 3-bromo-5,6-dimethoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-9544848-1.0g
3-bromo-5,6-dimethoxy-1,3-dihydro-2-benzofuran-1-one
40125-46-0 95%
1.0g
$0.0 2023-01-10

Additional information on 1(3H)-Isobenzofuranone, 3-bromo-5,6-dimethoxy-

1(3H)-Isobenzofuranone, 3-bromo-5,6-dimethoxy- (CAS No. 40125-46-0): A Comprehensive Overview

1(3H)-Isobenzofuranone, 3-bromo-5,6-dimethoxy-, with the CAS number 40125-46-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuranone class, which is known for its diverse biological activities and potential therapeutic applications. The presence of bromine and methoxy substituents in its structure enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The benzofuranone scaffold is a privileged structure in drug discovery, exhibiting a wide range of pharmacological properties. These include anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The specific substitution pattern in 1(3H)-Isobenzofuranone, 3-bromo-5,6-dimethoxy- contributes to its unique chemical profile, making it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzofuranone derivatives. The bromo and methoxy groups in this compound not only enhance its solubility and bioavailability but also provide reactive sites for further functionalization. This has led to the synthesis of various analogs that exhibit enhanced pharmacological activity compared to the parent compound.

One of the most intriguing aspects of 1(3H)-Isobenzofuranone, 3-bromo-5,6-dimethoxy- is its potential application in the development of anticancer agents. Benzofuranones have been shown to inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor progression. For instance, studies have demonstrated that certain benzofuranone derivatives can induce apoptosis in cancer cells while sparing healthy cells. The bromine and methoxy substituents in this compound may play a crucial role in modulating these effects by enhancing binding affinity to biological targets.

The synthesis of 1(3H)-Isobenzofuranone, 3-bromo-5,6-dimethoxy- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include bromination and methylation of pre-existing benzofuranone derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups with high precision.

The pharmacological activity of this compound has been extensively studied both in vitro and in vivo. Preclinical studies have revealed that it exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has shown promise in reducing oxidative stress by scavenging reactive oxygen species (ROS). These effects make it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In terms of mechanism of action, 1(3H)-Isobenzofuranone, 3-bromo-5,6-dimethoxy- is believed to interact with various biological targets including enzymes and receptors involved in inflammation and cell proliferation. The bromine substituent may enhance binding affinity by forming hydrogen bonds or dipole interactions with polar residues in the target protein. Similarly, the methoxy groups can participate in hydrophobic interactions, further stabilizing the compound-receptor complex.

The development of novel drug candidates often involves structural optimization to improve pharmacokinetic properties such as bioavailability, metabolic stability, and selectivity. Computational methods such as molecular docking and quantum mechanical calculations have been instrumental in predicting binding affinities and optimizing molecular structures. These tools have helped researchers design derivatives of 1(3H)-Isobenzofuranone, 3-bromo-5,6-dimethoxy- that exhibit enhanced activity while minimizing side effects.

The future prospects for this compound are promising given its versatile biological activities and synthetic accessibility. Further research is needed to fully elucidate its mechanism of action and explore its potential in treating various diseases. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications.

In conclusion, 1(3H)-Isobenzofuranone, 3-bromo-5,6-dimethoxy- (CAS No. 40125-46-0) is a structurally interesting heterocyclic compound with significant potential in pharmaceutical applications. Its unique substitution pattern enhances its reactivity and biological activity, making it a valuable scaffold for drug discovery. With continued research and development, this compound holds promise for addressing unmet medical needs across multiple therapeutic areas.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.